molecular formula C12H12ClNS B13253924 4-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline

4-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline

Cat. No.: B13253924
M. Wt: 237.75 g/mol
InChI Key: VSYUBJWJLYZMMG-UHFFFAOYSA-N
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Description

4-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline is an organic compound with the molecular formula C12H12ClNS It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 4-position, a methyl group at the 2-position, and a thiophen-3-ylmethyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloro-2-methylaniline with thiophen-3-ylmethyl chloride. This reaction typically requires a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution process. The reaction is carried out in an organic solvent, such as dichloromethane or toluene, at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts, such as palladium or copper, can enhance the reaction rate and selectivity, making the process more economically viable.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

4-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, inhibiting their activity or altering their function. The thiophen-3-ylmethyl group can enhance the compound’s binding affinity to certain molecular targets, while the chlorine and methyl groups can influence its overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-methoxy-N-(thiophen-3-ylmethyl)aniline: Similar structure but with a methoxy group instead of a methyl group.

    2-chloro-4-methyl-N-(thiophen-3-ylmethyl)aniline: Similar structure but with the chlorine and methyl groups swapped.

Uniqueness

4-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the thiophen-3-ylmethyl group provides additional sites for interaction with molecular targets, potentially enhancing its efficacy in various applications.

Properties

Molecular Formula

C12H12ClNS

Molecular Weight

237.75 g/mol

IUPAC Name

4-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline

InChI

InChI=1S/C12H12ClNS/c1-9-6-11(13)2-3-12(9)14-7-10-4-5-15-8-10/h2-6,8,14H,7H2,1H3

InChI Key

VSYUBJWJLYZMMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NCC2=CSC=C2

Origin of Product

United States

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